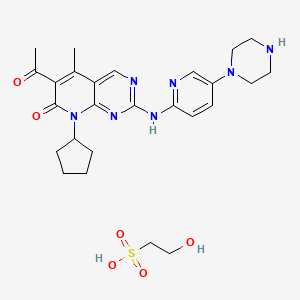

Palbociclib Isethionate

描述

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

属性

IUPAC Name |

6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;2-hydroxyethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N7O2.C2H6O4S/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32;3-1-2-7(4,5)6/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29);3H,1-2H2,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYYVFHRFIJKPOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C.C(CS(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N7O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60231974 | |

| Record name | Palbociclib Isethionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60231974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

573.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827022-33-3 | |

| Record name | Palbociclib Isethionate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827022333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palbociclib Isethionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60231974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 827022-33-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PALBOCICLIB ISETHIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1NYL2IRDR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Palbociclib Isethionate: An In-Depth Analysis of CDK4 vs. CDK6 Selectivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Palbociclib isethionate, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has emerged as a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1] Its mechanism of action lies in the targeted inhibition of the CDK4/6-retinoblastoma (Rb) pathway, a critical regulator of the cell cycle. By blocking the phosphorylation of the Rb protein, palbociclib prevents the release of E2F transcription factors, thereby inducing a G1 cell cycle arrest and inhibiting tumor cell proliferation.[2][3] This technical guide provides a comprehensive overview of the selectivity of palbociclib for CDK4 versus CDK6, detailing the quantitative measures of this selectivity and the experimental protocols used for its determination.

Quantitative Analysis of CDK4 vs. CDK6 Selectivity

The selectivity of palbociclib for CDK4 and CDK6 is a crucial aspect of its therapeutic profile. This selectivity is typically quantified using two key parameters: the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%, while the Ki value is a more direct measure of the binding affinity of the inhibitor to the enzyme.

Multiple preclinical studies have consistently demonstrated that palbociclib exhibits a slight preferential inhibition of CDK4 over CDK6.

| Parameter | CDK4 | CDK6 | CDK4:CDK6 Ratio | Reference |

| IC50 | 9-11 nM | 15 nM | 1:1.5 | [4] |

| IC50 | 11 nM | 15 nM | ~1:1.4 | [5] |

| IC50 | 11 nM | 16 nM | ~1:1.5 |

Experimental Protocols

The determination of palbociclib's CDK4/6 selectivity relies on robust and reproducible experimental assays. The following sections detail the methodologies for key in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay (Radiometric)

Radiometric kinase assays are considered the gold standard for determining the potency of kinase inhibitors. This method directly measures the transfer of a radiolabeled phosphate group from ATP to a substrate by the kinase.

Objective: To determine the IC50 and Ki values of palbociclib for CDK4 and CDK6.

Materials:

-

Recombinant human CDK4/cyclin D1 and CDK6/cyclin D3 complexes

-

Retinoblastoma (Rb) protein (or a peptide substrate)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT)

-

This compound stock solution (in DMSO)

-

Phosphocellulose paper

-

Phosphorimager

Procedure:

-

Prepare serial dilutions of palbociclib in DMSO.

-

In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, the respective CDK/cyclin complex, and the Rb substrate.

-

Add the diluted palbociclib or DMSO (vehicle control) to the reaction mixture and incubate for a pre-determined time (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the [γ-³²P]ATP or [γ-³³P]ATP. The final ATP concentration should be close to the Km value for each kinase to ensure accurate IC50 determination.

-

Incubate the reaction for a specific time (e.g., 20-30 minutes) at a controlled temperature (e.g., 30°C). The reaction time should be within the linear range of the assay.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated radiolabeled ATP.

-

Dry the phosphocellulose paper and quantify the amount of incorporated radioactivity using a phosphorimager.

-

Calculate the percentage of kinase activity for each palbociclib concentration relative to the vehicle control.

-

Plot the percentage of kinase activity against the logarithm of the palbociclib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the ATP concentration used in the assay.

Cell-Based Assay for Inhibition of Rb Phosphorylation (HTRF)

Homogeneous Time Resolved Fluorescence (HTRF) assays are a sensitive and high-throughput method to measure protein phosphorylation in a cellular context.

Objective: To determine the cellular potency of palbociclib in inhibiting CDK4/6-mediated Rb phosphorylation.

Materials:

-

Breast cancer cell lines (e.g., MCF-7)

-

Cell culture medium and supplements

-

This compound

-

HTRF Rb phosphorylation assay kit (containing anti-Rb-d2 acceptor and anti-phospho-Rb(Ser780)-Europium cryptate donor antibodies)

-

HTRF-compatible microplate reader

Procedure:

-

Seed breast cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of palbociclib in cell culture medium.

-

Treat the cells with the diluted palbociclib or vehicle control (DMSO) and incubate for a specified period (e.g., 24 hours).

-

Lyse the cells using the lysis buffer provided in the HTRF kit.

-

Transfer the cell lysates to a low-volume 384-well plate.

-

Add the HTRF antibody mix (anti-Rb-d2 and anti-phospho-Rb-Europium cryptate) to each well.

-

Incubate the plate at room temperature for the time specified in the kit protocol to allow for antibody binding.

-

Read the plate on an HTRF-compatible microplate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Plot the HTRF ratio against the logarithm of the palbociclib concentration and fit the data to a dose-response curve to determine the IC50 value for the inhibition of Rb phosphorylation.

Cell Viability Assay (MTT)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Objective: To determine the effect of palbociclib on the viability of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, T47D)

-

Cell culture medium and supplements

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plate reader

Procedure:

-

Seed cells in a 96-well plate at a pre-determined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

Treat the cells with serial dilutions of palbociclib or vehicle control for a specified duration (e.g., 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each palbociclib concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the palbociclib concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological pathways and experimental processes is essential for a comprehensive understanding of palbociclib's mechanism of action and the methods used to characterize it.

Caption: The CDK4/6-Rb signaling pathway and the inhibitory action of Palbociclib.

Caption: Experimental workflow for a radiometric kinase inhibition assay.

Caption: General workflow for cell-based assays (MTT and HTRF).

Conclusion

This compound is a highly selective inhibitor of CDK4 and CDK6, with a modest preference for CDK4. This selectivity has been consistently demonstrated through rigorous in vitro and cell-based assays. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers in the field of oncology and drug development, facilitating a deeper understanding of palbociclib's mechanism of action and enabling further investigation into its therapeutic potential. The continued exploration of the nuances of CDK4/6 inhibition will undoubtedly contribute to the development of more effective and personalized cancer therapies.

References

- 1. Safety and efficacy profile of cyclin‐dependent kinases 4/6 inhibitor palbociclib in cancer therapy: A meta‐analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resources.revvity.com [resources.revvity.com]

- 3. HSulf-1 and palbociclib exert synergistic antitumor effects on RB-positive triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclin-dependent protein kinase inhibitors including palbociclib as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Palbociclib Isethionate chemical structure and properties

An In-depth Technical Guide to Palbociclib Isethionate: Chemical Structure, Properties, and Mechanism of Action

Introduction

Palbociclib, developed by Pfizer under the brand name Ibrance, is a highly selective, orally available inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] As the isethionate salt, it possesses favorable pharmaceutical properties for clinical use.[3] Palbociclib was the first CDK4/6 inhibitor to receive FDA approval, initially in 2015, for the treatment of hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer.[3][4] Its mechanism of action revolves around the critical role of CDK4/6 in regulating the cell cycle, specifically the transition from the G1 (Gap 1) to the S (Synthesis) phase.[5] This document provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, mechanism of action, and key experimental protocols for its characterization.

Chemical Structure and Physicochemical Properties

This compound is the 2-hydroxyethanesulfonic acid salt of the active pharmaceutical ingredient, Palbociclib.[3][5] The salt form enhances the compound's properties for formulation and administration.[3]

Table 1: Chemical Identifiers and Formula of this compound

| Identifier | Value |

| IUPAC Name | 6-acetyl-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one;2-hydroxyethane-1-sulfonic acid[1][5] |

| CAS Number | 827022-33-3[6][7][8] |

| Molecular Formula | C₂₆H₃₅N₇O₆S (Combined) C₂₄H₂₉N₇O₂ (Palbociclib Base) · C₂H₆O₄S (Isethionic Acid)[1][3][5] |

| Molecular Weight | 573.67 g/mol [1][3][5] |

| Canonical SMILES | CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C.C(CS(=O)(=O)O)O[5] |

| InChI Key | LYYVFHRFIJKPOV-UHFFFAOYSA-N[1][3] |

Table 2: Physicochemical Properties of Palbociclib and its Isethionate Salt

| Property | Value | Notes |

| Solubility | ||

| Water | ≥26.8 mg/mL[6]; 10 mg/mL (warmed)[7][8]; 50 mg/mL (with ultrasonic)[9] | The solubility of the free base is pH-dependent, being soluble at low pH (2.1-4.5) and poorly soluble (9 µg/mL) at pH 7.9.[10] |

| DMSO | ≥28.7 mg/mL[6]; 38.6 mg/mL[8]; 10 mg/mL (with ultrasonic)[9] | |

| Ethanol | Insoluble[6][7][8] | |

| Dissociation Constants (pKa) | For Palbociclib free base | |

| pKa 1 | ~7.3 - 7.4[4][10] | Attributed to the secondary piperazine nitrogen.[4][10] |

| pKa 2 | ~3.9 - 4.1[4][10] | Attributed to the pyridine nitrogen.[4][10] |

| Strongest Acidic (Computed) | 11.34[3] | For this compound |

| Strongest Basic (Computed) | 8.86[3] | For this compound |

| Other Properties | ||

| Melting Point | 263-266 °C[4] | For Palbociclib free base. |

| Appearance | Yellow to pale yellow powder[7] | |

| Hydrogen Bond Donor Count | 4[11] | |

| Hydrogen Bond Acceptor Count | 12[11] | |

| Rotatable Bond Count | 7[3][11] |

Mechanism of Action: Inhibition of the CDK4/6-Rb Pathway

Palbociclib is a potent and highly selective inhibitor of CDK4 and CDK6.[12] These kinases are fundamental regulators of the cell cycle, specifically controlling the G1-S phase transition.[13]

In many cancer types, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation.[5] The mechanism of action is as follows:

-

Activation of CDK4/6: In response to mitogenic signals, D-type cyclins (Cyclin D1, D2, D3) are synthesized and form complexes with CDK4 and CDK6.[13]

-

Phosphorylation of Rb: The active Cyclin D-CDK4/6 complexes phosphorylate the Retinoblastoma tumor suppressor protein (Rb).[5][13][14]

-

Release of E2F: Phosphorylation of Rb causes it to dissociate from the E2F family of transcription factors.[13]

-

G1-S Transition: Once liberated, E2F activates the transcription of genes required for DNA replication and progression into the S phase.[15]

Palbociclib selectively binds to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb.[1][5] This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F.[14] The sequestration of E2F prevents the transcription of S-phase genes, thereby inducing a G1 cell cycle arrest and suppressing tumor cell proliferation.[1][5][15] The efficacy of Palbociclib is contingent upon the presence of a functional Rb protein.[13][14]

References

- 1. medkoo.com [medkoo.com]

- 2. palbociclib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Palbociclib | C24H29N7O2 | CID 5330286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C26H35N7O6S | CID 11478676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. This compound - LKT Labs [lktlabs.com]

- 8. selleckchem.com [selleckchem.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. US11065250B2 - Solid dosage forms of palbociclib - Google Patents [patents.google.com]

- 11. Palbociclib (PD0332991) Isethionate | CDK4/6 inhibitor | anticancer drug | CAS 827022-33-3 | Buy Palbociclib (PD-0332991; Ibrance) Isethionate from Supplier InvivoChem [invivochem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. selleckchem.com [selleckchem.com]

Palbociclib Isethionate: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the discovery, development, and mechanism of action of Palbociclib Isethionate (Ibrance®), a first-in-class selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).

Discovery and Preclinical Development

The journey of Palbociclib began with foundational research into the cell cycle, which identified cyclin-dependent kinases (CDKs) as crucial regulators of cell proliferation.[1][2][3] This led to the hypothesis that inhibiting specific CDKs could be a viable anti-cancer strategy.

Palbociclib, initially known as PD-0332991, was discovered by Pfizer researchers in Ann Arbor, Michigan.[1][4] It was selected as a lead compound due to its high selectivity for CDK4 and CDK6.[1] Preclinical studies demonstrated its potent anti-proliferative activity in estrogen receptor-positive (ER+) breast cancer cell lines.[5] These studies revealed that ER+ breast cancer cells are particularly dependent on the CDK4/6 pathway for proliferation.[5] A key finding was that cells deficient in the retinoblastoma (Rb) protein were resistant to Palbociclib, establishing Rb as a critical determinant of sensitivity.[5]

Preclinical Efficacy

In vitro studies showed that Palbociclib inhibits the proliferation of luminal ER-positive human breast cancer cell lines by causing G1 cell cycle arrest.[6] In vivo studies using human tumor xenograft models further confirmed the anti-tumor activity of Palbociclib.

| Parameter | Value | Enzyme/Cell Line | Reference |

| IC50 | 0.011 µmol/L | CDK4/cyclin-D1 | [5] |

| IC50 | 0.009 µmol/L | CDK4/cyclin-D3 | [5] |

| IC50 | 0.015 µmol/L | CDK6/cyclin-D2 | [5] |

Mechanism of Action

Palbociclib functions as a selective, reversible inhibitor of CDK4 and CDK6.[7] In ER+ breast cancer, the Cyclin D-CDK4/6-Rb pathway is a key driver of cell cycle progression. By inhibiting CDK4 and CDK6, Palbociclib prevents the phosphorylation of the retinoblastoma protein (Rb).[5][8] This, in turn, prevents the release of the E2F transcription factor, which is necessary for the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[5][6] The ultimate result is a G1 cell cycle arrest and suppression of tumor cell proliferation.[6]

Additionally, some studies suggest that Palbociclib may also inhibit metastasis by down-regulating the c-Jun/COX-2 signaling pathway, which is involved in the epithelial-to-mesenchymal transition (EMT).[9]

Clinical Development

The clinical development of Palbociclib has been marked by a series of successful clinical trials, primarily in patients with HR+, HER2- advanced or metastatic breast cancer.

Phase I and II Trials

Early phase I trials established the recommended dose of 125 mg daily for 21 days followed by a 7-day break and identified dose-limiting toxicities, primarily neutropenia and thrombocytopenia.[10]

The pivotal Phase II trial, PALOMA-1/TRIO-18 , was a randomized, open-label study that evaluated Palbociclib in combination with letrozole versus letrozole alone in postmenopausal women with previously untreated ER+, HER2- advanced breast cancer.[10] The trial demonstrated a significant improvement in progression-free survival (PFS) for the combination arm, leading to the accelerated approval of Palbociclib by the FDA.[10][11]

| Trial | Phase | Treatment Arms | Key Efficacy Outcome (PFS) | Reference |

| PALOMA-1/TRIO-18 | II | Palbociclib + Letrozole vs. Letrozole alone | 20.2 months vs. 10.2 months (HR 0.488) | [11] |

Phase III Trials

The efficacy of Palbociclib was further confirmed in several large-scale Phase III trials:

-

PALOMA-2: This trial was a confirmatory study for PALOMA-1, evaluating Palbociclib plus letrozole as a first-line treatment for postmenopausal women with ER+, HER2- advanced breast cancer. The results confirmed the significant PFS benefit of the combination.[10]

-

PALOMA-3: This study investigated Palbociclib in combination with fulvestrant in women with HR+, HER2- advanced or metastatic breast cancer who had progressed on prior endocrine therapy. The trial also met its primary endpoint of improved PFS.[5][10]

-

TREnd: This trial explored the activity of Palbociclib as a single agent and in combination with the same endocrine therapy the patient had received prior to disease progression.[12]

| Trial | Phase | Patient Population | Treatment Arms | Median PFS | Reference |

| PALOMA-2 | III | First-line, ER+/HER2- | Palbociclib + Letrozole vs. Placebo + Letrozole | 24.8 months vs. 14.5 months | [10] |

| PALOMA-3 | III | Second-line, HR+/HER2- | Palbociclib + Fulvestrant vs. Placebo + Fulvestrant | 9.5 months vs. 4.6 months | [10] |

Clinical Trial Protocol: PALOMA-1 (Phase II portion)

-

Objective: To evaluate the efficacy and safety of Palbociclib in combination with letrozole compared to letrozole alone in postmenopausal women with ER+, HER2- advanced breast cancer who had not received prior systemic therapy for their advanced disease.

-

Design: A randomized, multicenter, open-label Phase I/II trial. The Phase II portion enrolled 165 patients.

-

Patient Population: Postmenopausal women with ER-positive, HER2-negative advanced breast cancer.

-

Treatment Arms:

-

Arm 1: Palbociclib (125 mg orally once daily for 21 consecutive days, followed by 7 days off) plus Letrozole (2.5 mg orally daily).

-

Arm 2: Letrozole (2.5 mg orally daily).

-

-

Primary Endpoint: Investigator-assessed Progression-Free Survival (PFS).

-

Key Inclusion Criteria:

-

Postmenopausal women.

-

Histologically or cytologically confirmed diagnosis of ER+, HER2- breast cancer.

-

Advanced or metastatic disease.

-

No prior systemic therapy for advanced disease.

-

-

Key Exclusion Criteria:

-

Prior treatment with a CDK4/6 inhibitor.

-

Major surgery within 4 weeks of randomization.

-

Active brain metastases.

-

Regulatory Milestones and Approval

The compelling clinical data for Palbociclib led to an expedited regulatory review and approval process.

-

April 2013: Palbociclib was granted Breakthrough Therapy designation by the U.S. Food and Drug Administration (FDA).[1][4][5]

-

February 3, 2015: The FDA granted accelerated approval to Palbociclib (Ibrance) in combination with letrozole for the treatment of postmenopausal women with ER+, HER2- advanced breast cancer as initial endocrine-based therapy.[5][11][13] This approval was based on the results of the PALOMA-1 trial.[11]

-

February 19, 2016: The FDA granted regular approval to Palbociclib in combination with fulvestrant for the treatment of women with HR+, HER2- advanced or metastatic breast cancer whose disease had progressed following endocrine therapy, based on the PALOMA-3 trial.[13][14]

-

March 31, 2017: The FDA granted regular approval for Palbociclib in combination with an aromatase inhibitor as initial endocrine-based therapy in postmenopausal women with HR+, HER2- advanced or metastatic breast cancer, based on the results of the PALOMA-2 trial.[13]

Safety and Tolerability

The most common adverse reactions associated with Palbociclib in clinical trials were hematologic.

| Adverse Reaction (Grade 3 or greater) | Frequency (Palbociclib + Letrozole) | Reference |

| Neutropenia | High | [13] |

| Leukopenia | High | [13] |

| Anemia | Moderate | [13] |

| Infections | Moderate | [13] |

Management of these side effects typically involves dose interruption, dose reduction, or cycle delays. Regular monitoring of complete blood counts is recommended during treatment.[13]

Conclusion and Future Directions

Palbociclib has transformed the treatment landscape for patients with HR+, HER2- advanced breast cancer. Its development exemplifies a successful targeted therapy approach, moving from a deep understanding of cell cycle biology to a highly effective clinical application. Ongoing research continues to explore the use of Palbociclib in other cancer types, in earlier stages of breast cancer, and in combination with other novel agents, including immunotherapies.[10][15] The story of Palbociclib serves as a paradigm for modern drug development, highlighting the power of selective targeting of key oncogenic pathways.

References

- 1. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]

- 2. First-in-Class CDK4/6 Inhibitor Palbociclib Could Usher in a New Wave of Combination Therapies for HR+, HER2− Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The cancer drug that almost wasn't | Sandra and Edward Meyer Cancer Center [meyercancer.weill.cornell.edu]

- 4. cdn.pfizer.com [cdn.pfizer.com]

- 5. Profile of palbociclib in the treatment of metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. targetedonc.com [targetedonc.com]

- 9. Palbociclib inhibits epithelial-mesenchymal transition and metastasis in breast cancer via c-Jun/COX-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An evaluation of palbociclib as a breast cancer treatment option: a current update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. onclive.com [onclive.com]

- 12. Palbociclib as single agent or in combination with the endocrine therapy received before disease progression for estrogen receptor-positive, HER2-negative metastatic breast cancer: TREnd trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fda.gov [fda.gov]

- 14. fda.gov [fda.gov]

- 15. aacrjournals.org [aacrjournals.org]

The Effect of Palbociclib Isethionate on Retinoblastoma Protein Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palbociclib isethionate, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has emerged as a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. Its primary mechanism of action involves the inhibition of the CDK4/6-Cyclin D complex, which in turn prevents the hyperphosphorylation of the retinoblastoma protein (Rb). This technical guide provides an in-depth analysis of the effect of this compound on Rb phosphorylation, consolidating quantitative data, detailing experimental protocols, and visualizing the core signaling pathway and experimental workflows.

Introduction

The retinoblastoma protein (Rb) is a critical tumor suppressor that governs the G1-S phase transition of the cell cycle. In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, repressing the expression of genes required for DNA synthesis and cell cycle progression. The phosphorylation of Rb by CDK4/6-Cyclin D complexes leads to the release of E2F, thereby promoting cell cycle advancement. In many cancers, the CDK4/6-Cyclin D-Rb pathway is dysregulated, leading to uncontrolled cell proliferation.

This compound (marketed as Ibrance®) is an orally bioavailable small molecule inhibitor that specifically targets CDK4 and CDK6. By inhibiting these kinases, palbociclib prevents the phosphorylation of Rb, leading to a G1 cell cycle arrest and a subsequent halt in tumor cell proliferation.[1] This targeted action is contingent on the presence of a functional Rb protein, making Rb status a key determinant of sensitivity to palbociclib.[2]

This guide will explore the molecular interactions of palbociclib with the cell cycle machinery, with a specific focus on its quantitative impact on Rb phosphorylation.

The CDK4/6-Cyclin D-Rb Signaling Pathway

The canonical pathway leading to Rb phosphorylation and subsequent cell cycle progression is initiated by mitogenic signals that induce the expression of D-type cyclins. These cyclins then bind to and activate CDK4 and CDK6. The active CDK4/6-Cyclin D complex then phosphorylates Rb on multiple serine and threonine residues. This multi-site phosphorylation event disrupts the interaction between Rb and E2F, allowing E2F-mediated transcription of S-phase entry genes.

Palbociclib acts as an ATP-competitive inhibitor of CDK4 and CDK6, preventing the transfer of phosphate groups to Rb. This maintains Rb in its active, hypophosphorylated state, bound to E2F, thereby enforcing the G1 restriction point.

Quantitative Effects of Palbociclib on Rb Phosphorylation

The inhibitory effect of palbociclib on Rb phosphorylation has been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) for the inhibition of cell proliferation, which is a downstream consequence of reduced Rb phosphorylation, varies depending on the cell line's genetic background and dependency on the CDK4/6 pathway.

Table 1: IC50 Values of Palbociclib in Various Cancer Cell Lines

| Cell Line | Cancer Type | Rb Status | Palbociclib IC50 (µM) | Reference(s) |

| MCF-7 | Breast Cancer | Wild-type | 0.0794 | [1] |

| T47D | Breast Cancer | Wild-type | Not explicitly stated, but sensitive | [3] |

| MDA-MB-231 | Breast Cancer | Wild-type | ~0.2 - >1 | [4][5] |

| HCC1187 | Breast Cancer | Wild-type | > 10 | [1] |

| H520 | Lung Squamous Cell Carcinoma | Wild-type | Not explicitly stated, but sensitive | [6] |

| H226 | Lung Squamous Cell Carcinoma | Wild-type | Not explicitly stated, but sensitive | [6] |

| NCI-H295R | Adrenocortical Carcinoma | Wild-type | Not explicitly stated, but sensitive | [7] |

| SW-13 | Adrenocortical Carcinoma | Deficient | Not explicitly stated, but resistant | [7] |

Table 2: Observed Effects of Palbociclib on Rb Phosphorylation Levels

| Cell Line | Palbociclib Concentration | Effect on Phospho-Rb (pRb) | Phosphorylation Site(s) | Method | Reference(s) |

| MDA-MB-231 | Dose-dependent | Decreased pRb | Ser780 | Western Blot | [3] |

| T47D | Dose-dependent | Decreased pRb | Ser780 | Western Blot | [3] |

| H520 | Dose-dependent | Decreased pRb | Not specified | Western Blot | [6] |

| H226 | Dose-dependent | Decreased pRb | Not specified | Western Blot | [6] |

| Various Breast Cancer Cell Lines | 1 µM | Decreased pRb | Multiple sites | Mass Spectrometry | [8] |

| SCLC Cell Lines | 1.0 µmol/L | Sustained decrease in pRb | Ser780 | Western Blot | [2] |

| Sarcoma Cell Lines | Not specified | Reduction in pRb | Ser807/811 | Western Blot | [9] |

| TNBC Cell Lines | Not specified | Decreased pRb | Not specified | Western Blot | [5] |

Note: The quantitative data presented is a summary of findings from the cited literature. Direct numerical comparisons may be challenging due to variations in experimental conditions.

Experimental Protocols for Assessing Rb Phosphorylation

The following sections provide detailed methodologies for key experiments used to evaluate the effect of palbociclib on Rb phosphorylation.

Western Blotting for Phospho-Rb

Western blotting is a widely used technique to detect and quantify the levels of total and phosphorylated Rb.

Materials:

-

Cancer cell lines of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus (e.g., wet or semi-dry)

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-Rb (e.g., Ser780, Ser807/811)

-

Mouse or rabbit anti-total Rb

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of palbociclib or vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE and Transfer: Normalize protein amounts for each sample, mix with Laemmli buffer, and denature by heating. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-phospho-Rb, anti-total Rb, and loading control) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantification: Densitometry analysis of the bands can be performed using software like ImageJ to quantify the relative levels of phosphorylated and total Rb, normalized to the loading control.

Enzyme-Linked Immunosorbent Assay (ELISA) for Phospho-Rb

ELISA provides a quantitative measurement of phosphorylated Rb in cell lysates.

Materials:

-

Cell lysates prepared as for Western blotting

-

ELISA plate pre-coated with a capture antibody for total Rb

-

Detection antibody specific for phosphorylated Rb (e.g., anti-phospho-Rb Ser780)

-

HRP-conjugated secondary antibody

-

Substrate solution (e.g., TMB)

-

Stop solution

-

Wash buffer

-

Plate reader

Protocol:

-

Sample Preparation: Prepare cell lysates as described for Western blotting and quantify the protein concentration.

-

Assay Procedure: a. Add normalized cell lysates to the wells of the pre-coated ELISA plate and incubate to allow the capture antibody to bind to total Rb. b. Wash the wells to remove unbound proteins. c. Add the detection antibody specific for the phosphorylated form of Rb and incubate. d. Wash away the unbound detection antibody. e. Add the HRP-conjugated secondary antibody and incubate. f. After a final wash, add the substrate solution and incubate to allow for color development. g. Stop the reaction with the stop solution.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. The intensity of the color is proportional to the amount of phosphorylated Rb in the sample. A standard curve can be used for absolute quantification.

Conclusion

This compound effectively inhibits the phosphorylation of the retinoblastoma protein by targeting CDK4 and CDK6. This mechanism is central to its anti-proliferative effects in Rb-proficient cancer cells. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and scientists in the field of oncology and drug development. Further investigation into the nuances of palbociclib's effect on different Rb phosphorylation sites and the interplay with other signaling pathways will continue to refine our understanding of its therapeutic potential and inform the development of next-generation cell cycle inhibitors.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Functional determinants of cell-cycle plasticity and sensitivity to CDK4/6 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palbociclib Induces the Apoptosis of Lung Squamous Cell Carcinoma Cells via RB-Independent STAT3 Phosphorylation | MDPI [mdpi.com]

- 7. A hypothesis-driven approach identifies CDK4 and CDK6 inhibitors as candidate drugs for treatments of adrenocortical carcinomas - Figure f6 | Aging [aging-us.com]

- 8. Proteomic characterisation of triple negative breast cancer cells following CDK4/6 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sequential targeting of retinoblastoma and DNA synthesis pathways is a therapeutic strategy for sarcomas that can be monitored in real-time - PMC [pmc.ncbi.nlm.nih.gov]

Palbociclib Isethionate vs. Palbociclib Free Base: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of Palbociclib Isethionate and Palbociclib free base for research and development purposes. This document outlines the core differences in their physicochemical properties, provides detailed experimental protocols for their use in preclinical studies, and visualizes the key signaling pathways and experimental workflows.

Core Physicochemical and Formulation Data

The selection between this compound and the free base form is often dictated by the specific requirements of the research application, primarily revolving around solubility and formulation considerations. The isethionate salt was developed to improve upon the pH-dependent solubility of the free base, a critical factor for both in vitro and in vivo experimental design.

Palbociclib free base is a dibasic compound with two pKa values of approximately 7.4 (secondary piperazine nitrogen) and 3.9 (pyridine nitrogen). This characteristic leads to its pH-dependent solubility; it is soluble in acidic environments (pH 2.1-4.5) but its solubility significantly decreases at a pH above 4.5, with poor water solubility at a neutral pH. The isethionate salt form, however, demonstrates improved aqueous solubility.

| Property | This compound | Palbociclib Free Base | Reference |

| Molecular Formula | C26H35N7O6S | C24H29N7O2 | |

| Molecular Weight | 573.66 g/mol | 447.54 g/mol | |

| Aqueous Solubility | 10 mg/mL in water | pH-dependent: Water soluble at low pH (2.1-4.5), poor solubility (9 µg/mL) at pH 7.9. | |

| Dissolution | Generally faster dissolution, especially in neutral and weak alkaline conditions. | Slower dissolution, particularly at higher pH. Formulations with acidic auxiliary materials can improve dissolution. | |

| Stability | Generally stable as a solid. | Solid dosage forms can demonstrate excellent storage stability. |

Signaling Pathway of Palbociclib

Palbociclib is a highly selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). Its primary mechanism of action involves the inhibition of the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway, a critical regulator of the G1-S phase transition in the cell cycle. By inhibiting CDK4/6, Palbociclib prevents the phosphorylation of Rb, which in turn maintains the Rb-E2F transcription factor complex. This complex represses the transcription of genes required for DNA replication and S-phase entry, leading to a G1 cell cycle arrest.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments commonly performed in preclinical research involving Palbociclib.

In Vitro Cell Viability (MTT) Assay

This protocol outlines the measurement of cell viability in response to Palbociclib treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Palbociclib (free base or isethionate salt)

-

Cell line of interest (e.g., MCF-7, T47D)

-

Complete cell culture medium

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of Palbociclib in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cells treated with Palbociclib using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Palbociclib

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Palbociclib for 24-48 hours.

-

Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blotting for Rb Phosphorylation

This protocol describes the detection of phosphorylated Retinoblastoma (p-Rb) protein levels in response to Palbociclib treatment.

Materials:

-

Palbociclib

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (anti-p-Rb, anti-total Rb, anti-β-actin)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels

-

PVDF membrane

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with Palbociclib, then lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Model

This protocol provides a general framework for evaluating the efficacy of Palbociclib in a breast cancer xenograft mouse model.

Materials:

-

This compound or a suitable formulation of Palbociclib free base

-

Immunocompromised mice (e.g., NOD-SCID or BALB/c nude)

-

Breast cancer cell line (e.g., MCF-7)

-

Matrigel

-

Vehicle for drug administration (e.g., sodium lactate buffer, pH 4.0)

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of breast cancer cells and Matrigel into the flank of the mice.

-

Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer Palbociclib (e.g., 75-150 mg/kg) or vehicle daily via oral gavage. For in vivo studies, Palbociclib is often dissolved in a sodium lactate solution (pH 4).

-

Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).

-

Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Conclusion

The choice between this compound and Palbociclib free base for research purposes is a critical decision that hinges on the specific experimental context. This compound offers the advantage of enhanced aqueous solubility, simplifying formulation for both in vitro and in vivo applications. Conversely, the free base, while having pH-dependent solubility, is the active moiety and is used in the final oral dosage form, making it relevant for formulation development studies. A thorough understanding of their respective properties, as outlined in this guide, is essential for designing robust and reproducible preclinical experiments to further elucidate the therapeutic potential of Palbociclib.

A Technical Guide to the Effects of Palbociclib Isethionate on the Tumor Microenvironment

Abstract

Palbociclib, a first-in-class selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has become a standard-of-care for hormone receptor-positive (HR+), HER2-negative advanced breast cancer.[1] Its primary mechanism involves the inhibition of retinoblastoma (Rb) protein phosphorylation, leading to G1 phase cell cycle arrest in tumor cells.[2][3] Beyond this direct anti-proliferative effect, a growing body of preclinical and clinical research reveals that Palbociclib exerts complex and significant modulatory effects on the tumor microenvironment (TME). This guide provides an in-depth summary of these effects, focusing on the induction of cellular senescence, modulation of immune cell populations, alteration of cytokine profiles, and the underlying signaling pathways. Detailed experimental methodologies and quantitative data are presented to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Canonical Mechanism of Action: Cell Cycle Arrest

Palbociclib's core function is to restore cell cycle control.[4] In cancer, the Cyclin D-CDK4/6-Rb pathway is often dysregulated, leading to uncontrolled cell proliferation.[1] Palbociclib selectively binds to the ATP-binding pocket of CDK4 and CDK6, preventing the formation of active complexes with Cyclin D. This action blocks the hyper-phosphorylation of the Rb protein. A hypo-phosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, thereby inducing a G1 arrest.[2][5]

Modulation of the Tumor Microenvironment

Palbociclib's influence extends beyond the cancer cell itself, reshaping the complex ecosystem of the TME.

A primary consequence of Palbociclib-induced G1 arrest is the induction of cellular senescence in tumor cells.[6][7] Senescent cells, while no longer dividing, remain metabolically active and secrete a complex mixture of pro-inflammatory cytokines, chemokines, and growth factors known as the Senescence-Associated Secretory Phenotype (SASP).[7][8] The SASP can have dual effects: it can promote immune surveillance and clearance of tumor cells, but it can also, in some contexts, create a microenvironment that supports tumor progression and immunosuppression.[7][8]

Palbociclib significantly alters the immune infiltrate within the TME, although reports on its precise effects can vary between different tumor models.

-

T-Lymphocytes: The impact on T-cell infiltration is varied. Some studies report an increase in intratumoral CD3+, CD4+, and CD8+ T-cells, suggesting an enhanced anti-tumor immune response.[9] Conversely, other models have shown a reduction in CD3+ tumor-infiltrating lymphocytes.[9] Functionally, Palbociclib has been shown to impair the proliferative capacity of activated T-cells while preserving their cytotoxic efficacy.[9]

-

Macrophages: Research indicates that Palbociclib may promote the polarization of macrophages towards an M2-like phenotype. M2 macrophages are generally considered immunosuppressive and can facilitate tumor progression, representing a potential mechanism of resistance.

-

Natural Killer (NK) Cells: Palbociclib-induced senescence can make tumor cells more visible to the immune system, particularly through the expression of stress-induced ligands that activate NK cells, promoting their recognition and killing of senescent tumor cells.[7]

| Immune Cell Type | Cancer Model | Observed Effect | Citation |

| CD3+ T-Cells | Mammary Carcinoma (Mouse) | Significant increase in intratumoral infiltration. | [9] |

| CD3+ T-Cells | Breast Cancer (Mouse) | Significant reduction in tumor-infiltrating lymphocytes. | [9] |

| CD4+ & CD8+ T-Cells | Lung Tumors | Enhanced proportions. | [9] |

| Activated T-Cells | In vitro (Human) | Impaired proliferative expansion; retained cytotoxic potential. | [9] |

| Macrophages | Lung Cancer | Promoted polarization to M2-like (immunosuppressive) phenotype. | |

| Natural Killer (NK) Cells | Breast Cancer, Melanoma, etc. | Enhanced recognition and killing of senescent tumor cells. | [7] |

The SASP induced by Palbociclib leads to a significant shift in the cytokine and chemokine milieu of the TME. This can enhance immune cell recruitment but may also have unintended pro-tumorigenic effects.

| Cytokine/Chemokine | Cancer Model | Change | Citation |

| CCL5 (RANTES) | Melanoma, NSCLC | Upregulated | [6][8] |

| CXCL9, CXCL1, CCL17, CCL13 | ER+ Breast Cancer | Correlated with high density of CD4/CD8 T-cells. | [10] |

| VEGFA, IL1B, CXCL16, CCL3, CCL7 | ER+ Breast Cancer | Increased in macrophage-enriched clusters. | [10] |

| Interferon-γ (IFN-γ) | In vitro T-Cell Co-culture | Lower total concentration (due to reduced T-cell expansion). | [9] |

| Tumor Necrosis Factor (TNF) | In vitro T-Cell Co-culture | Lower total concentration (due to reduced T-cell expansion). | [9] |

-

Inhibition of Metastasis: Palbociclib has been shown to inhibit migration and invasion in breast cancer cells by downregulating the c-Jun/COX-2 signaling pathway, which in turn suppresses the epithelial-mesenchymal transition (EMT).[5][11]

-

Enhanced Antigen Presentation: By modulating cytokine production, such as IFN-γ, Palbociclib can indirectly increase MHC class I expression and antigen presentation on tumor cells, making them better targets for cytotoxic T-lymphocytes.[9]

Experimental Methodologies

Investigating the effects of Palbociclib on the TME requires a multi-faceted approach combining in vitro and in vivo models with advanced analytical techniques.

-

Objective: To quantitatively assess the composition and spatial relationships of immune and stromal cells within the tumor tissue.

-

Protocol Outline:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor biopsies are sectioned.

-

Staining Cycles: Slides undergo iterative cycles of antibody incubation, imaging, and signal stripping. A panel of validated antibodies (e.g., targeting CD3, CD4, CD8, CD68, CD163, Ki67, Pan-CK) is used.[10]

-

Image Acquisition: High-resolution images of defined regions of interest (ROIs) are captured after each staining cycle.

-

Data Analysis: Automated pipelines are used to segment cells, phenotype them based on marker expression, and analyze their spatial distribution and cell-to-cell interactions to identify distinct cellular neighborhoods.[10]

-

-

Objective: To evaluate the effect of Palbociclib on tumor growth and the TME in a living organism.

-

Protocol Outline:

-

Cell Preparation: A suspension of cancer cells (e.g., LoVo or HCT116) is prepared in PBS at a concentration of approximately 2x10^7 cells/mL.[12]

-

Implantation: 0.1 mL of the cell suspension is inoculated subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment (Palbociclib, administered via oral gavage) and control (vehicle) groups.

-

Monitoring: Tumor volume is measured regularly with calipers.

-

Endpoint Analysis: At the end of the study, tumors are excised for downstream analysis, including IHC, flow cytometry, and RNA sequencing.[12]

-

-

Objective: To determine the direct effect of Palbociclib on T-cell function.

-

Protocol Outline:

-

Co-culture Setup: Target cancer cells are cultured with activated human T-cells (e.g., PBMCs stimulated with anti-CD3/CD28) in the presence of varying concentrations of Palbociclib or a vehicle control.

-

Proliferation Measurement: T-cell proliferation is measured using methods like CFSE dilution assays via flow cytometry.

-

Cytotoxicity Measurement: Tumor cell killing is quantified using a luminescence-based assay (if tumor cells express luciferase) or by measuring the release of lactate dehydrogenase (LDH).[9]

-

Cytokine Analysis: Supernatants from the co-culture are collected to measure the concentration of key cytokines like IFN-γ and TNF via ELISA or multiplex bead array.[9]

-

Summary and Future Directions

The interaction of Palbociclib with the tumor microenvironment is a complex, multifaceted process. While its primary cell-cycle-arrest mechanism is well-defined, its immunomodulatory effects present both opportunities and challenges.

-

Opportunities: The induction of senescence and secretion of certain chemokines can promote an immunologically "hot" TME, potentially sensitizing tumors to immune checkpoint inhibitors.[6] This provides a strong rationale for combination therapies, and clinical trials exploring Palbociclib with agents like Pembrolizumab are underway.[13]

-

Challenges: The potential for promoting immunosuppressive M2 macrophages and impairing T-cell proliferation highlights possible mechanisms of therapeutic resistance.[9] Understanding the balance between these pro- and anti-immune effects is critical for optimizing treatment strategies.

Future research should focus on elucidating the context-dependent nature of these TME modifications, identifying biomarkers that predict which patients will mount a favorable immune response to Palbociclib, and designing rational combination therapies that leverage its immune-stimulatory properties while mitigating its potential immunosuppressive actions.

References

- 1. An evaluation of palbociclib as a breast cancer treatment option: a current update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deregulated Immune Pathway Associated with Palbociclib Resistance in Preclinical Breast Cancer Models: Integrative Genomics and Transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Palbociclib: an evidence-based review of its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palbociclib inhibits epithelial-mesenchymal transition and metastasis in breast cancer via c-Jun/COX-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arrested developments: CDK4/6 inhibitor resistance and alterations in the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. THE ANTI-TUMOR THERAPEUTIC EFFICACY OF PALBOCICLIB IS MEDIATED BY THE INDUCTION OF CELLULAR SENESCENCE AND ITS IMMUNE SURVEILLANCE | Ricerc@Sapienza [research.uniroma1.it]

- 8. Palbociclib Enhances Migration and Invasion of Cancer Cells via Senescence-Associated Secretory Phenotype-Related CCL5 in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Palbociclib impairs the proliferative capacity of activated T cells while retaining their cytotoxic efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Profile of palbociclib in the treatment of metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols: Synergistic Effects of Palbociclib Isethionate and Fulvestrant in Vitro

Audience: Researchers, scientists, and drug development professionals in oncology.

Introduction: Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), in combination with fulvestrant, a selective estrogen receptor (ER) degrader, has demonstrated significant clinical efficacy in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer.[1] In vitro studies have confirmed a synergistic interaction between these two agents, leading to enhanced anti-proliferative effects in ER-positive breast cancer cell lines.[2][3] This document provides detailed application notes and protocols for investigating the synergistic effects of palbociclib isethionate and fulvestrant in vitro, with a focus on the MCF-7 breast cancer cell line as a model system.

Data Presentation

The synergistic interaction between palbociclib and fulvestrant results in a more potent inhibition of cell growth than would be expected from the additive effects of each drug alone. This is reflected in the half-maximal inhibitory concentrations (IC50) and can be quantitatively assessed using the Combination Index (CI).

Table 1: IC50 Values of Palbociclib and Fulvestrant in Breast Cancer Cell Lines.

| Cell Line | IC50 Fulvestrant (nM) | IC50 Palbociclib (nM) |

| MCF-7 | 0.20 ± 0.02 | 51.9 ± 0.010 |

| MCF-7-FGFR1 | 0.83 ± 0.06 | 60.71 ± 0.85 |

| MCF-7-LTED-R | 1.03 ± 0.07 | 80.91 ± 6.58 |

| T-47D | 0.86 ± 0.06 | 47.31 ± 2.60 |

| T-47D-FGFR1 | 2.24 ± 0.08 | 66.37 ± 8.19 |

| T-47D-LTED-R | 1.49 ± 0.02 | 68.84 ± 3.88 |

| HCC1428 | 13.95 ± 0.69 | Not reached at 500nM |

| HCC1428-LTED-R | 18.75 ± 1.19 | Not reached at 500nM |

| Data presented as mean ± SEM from three independent experiments.[4] |

Table 2: Combination Index (CI) for Palbociclib and Fulvestrant in MCF-7 Cells.

| Effect Level (Fraction Affected, Fa) | Combination Index (CI) | Interpretation |

| 0.50 (50% inhibition) | < 1 | Synergy |

| 0.75 (75% inhibition) | < 1 | Synergy |

| 0.90 (90% inhibition) | < 1 | Synergy |

| Note: The CI values are representations of synergistic outcomes. Actual values should be calculated from experimental dose-response data using software such as CompuSyn. |

Table 3: Effects of Palbociclib and Fulvestrant on Cell Cycle Distribution in MCF-7 Cells.

| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Vehicle Control | ~45-50% | ~30-35% | ~15-20% |

| Palbociclib (100 nM) | Increased | Decreased | Minimal Change |

| Fulvestrant (10 nM) | Increased | Decreased | Minimal Change |

| Combination | Significantly Increased | Significantly Decreased | Minimal Change |

| Representative data. Actual percentages will vary based on experimental conditions. |

Table 4: Effects of Palbociclib and Fulvestrant on Protein Expression in MCF-7 Cells.

| Treatment | pRb (Ser780) Level | Total Rb Level | Cyclin D1 Level |

| Vehicle Control | Baseline | Baseline | Baseline |

| Palbociclib (100 nM) | Decreased | No significant change | No significant change |

| Fulvestrant (10 nM) | Decreased | Decreased | Decreased |

| Combination | Strongly Decreased | Decreased | Decreased |

| Representative data. Quantification should be performed via densitometry analysis of Western blots. |

Experimental Protocols

Cell Viability and Synergy Analysis (MTT Assay and Combination Index)

This protocol outlines the determination of cell viability in response to palbociclib and fulvestrant, both individually and in combination, and the subsequent calculation of the Combination Index (CI) to quantify synergy.

Materials:

-

MCF-7 cells

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO)

-

Fulvestrant (dissolved in DMSO)

-

96-well plates

-

MTT reagent (5 mg/mL in PBS)

-

DMSO

Protocol:

-

Seed MCF-7 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of palbociclib and fulvestrant in culture medium.

-

Treat the cells with a matrix of drug concentrations, including single-agent dose responses and combination treatments at a constant ratio (e.g., based on the ratio of their IC50 values).

-

Incubate the plates for 72 hours at 37°C and 5% CO2.

-

Add 20 µL of MTT reagent to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Use the dose-response data to calculate the Combination Index (CI) using the Chou-Talalay method. Software such as CompuSyn can be used for this analysis. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Cell Cycle Analysis

This protocol describes the use of flow cytometry to analyze the effects of palbociclib and fulvestrant on cell cycle distribution.

Materials:

-

MCF-7 cells

-

6-well plates

-

This compound

-

Fulvestrant

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

Protocol:

-

Seed MCF-7 cells in 6-well plates and allow them to adhere.

-

Treat the cells with palbociclib, fulvestrant, or the combination at desired concentrations for 24-48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI/RNase A staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer. The combination treatment is expected to cause a significant arrest of cells in the G0/G1 phase.[5]

Western Blot Analysis for Key Signaling Proteins

This protocol is for assessing the impact of palbociclib and fulvestrant on the expression and phosphorylation of key proteins in the cell cycle and ER signaling pathways.

Materials:

-

MCF-7 cells

-

6-well plates

-

This compound

-

Fulvestrant

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-pRb (Ser780), anti-Rb, anti-Cyclin D1, anti-ERα, anti-β-actin

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Protocol:

-

Seed MCF-7 cells in 6-well plates and treat with the drugs as described for the cell cycle analysis.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.

-

Block the membranes with 5% non-fat milk or BSA in TBST.

-

Incubate the membranes with primary antibodies overnight at 4°C.

-

Wash the membranes and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an ECL reagent and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control like β-actin. The combination treatment is expected to cause a marked decrease in the phosphorylation of the Retinoblastoma (Rb) protein.

Visualizations

Caption: Mechanism of synergistic action.

References

- 1. Palbociclib in Combination With Fulvestrant in Women With Hormone Receptor-Positive/HER2-Negative Advanced Metastatic Breast Cancer: Detailed Safety Analysis From a Multicenter, Randomized, Placebo-Controlled, Phase III Study (PALOMA-3) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Progress with palbociclib in breast cancer: latest evidence and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 5. Palbociclib and Fulvestrant Act in Synergy to Modulate Central Carbon Metabolism in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Western Blot Detection of pRb after Palbociclib Isethionate Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

Palbociclib Isethionate is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] Its primary mechanism of action involves the inhibition of the phosphorylation of the Retinoblastoma protein (pRb), a key tumor suppressor.[2][3] In its active, hypophosphorylated state, pRb binds to the E2F family of transcription factors, preventing the expression of genes required for the transition from the G1 to the S phase of the cell cycle.[3] By inhibiting CDK4/6, Palbociclib prevents pRb phosphorylation, thereby maintaining pRb in its active state and inducing G1 cell cycle arrest.[2][3][4] This application note provides a detailed protocol for the detection of total and phosphorylated pRb (pRb) by Western blot in cell lysates following treatment with this compound.

Signaling Pathway and Drug Mechanism

The diagram below illustrates the canonical Rb signaling pathway and the mechanism of action of Palbociclib. In proliferating cells, Cyclin D-CDK4/6 complexes phosphorylate pRb, leading to its inactivation and the release of E2F transcription factors. Palbociclib specifically inhibits CDK4/6, thus preventing pRb phosphorylation and halting cell cycle progression.

Caption: Mechanism of Palbociclib on the Rb signaling pathway.

Experimental Protocol: Western Blot for pRb and Total Rb

This protocol is optimized for cultured cells treated with this compound.

Materials and Reagents

-

Cell Lines: Rb-proficient cancer cell lines (e.g., MCF-7, MDA-MB-231).[1][5]

-

This compound: Prepare stock solutions in a suitable solvent like DMSO.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification Assay: BCA or Bradford assay.

-

SDS-PAGE Gels: Tris-glycine or Tris-acetate gels (e.g., 3-8% Tris-acetate for resolving hyper- and hypophosphorylated pRb forms).[6]

-

Transfer Buffer: Standard Tris-glycine buffer with methanol.

-

Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). It is crucial to use BSA instead of milk for blocking when detecting phosphoproteins to avoid high background.[7]

-

Primary Antibodies:

-

Rabbit anti-phospho-Rb (e.g., Ser780, Ser795, or Ser807/811)

-

Mouse anti-total Rb

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Chemiluminescent Substrate: ECL substrate.

-

Imaging System: Chemiluminescence detection system.

Experimental Workflow

The following diagram outlines the key steps of the Western blot protocol.

Caption: Western blot experimental workflow.

Step-by-Step Procedure

-

Cell Treatment:

-

Cell Lysis:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[5]

-

Incubate on ice for 30 minutes, followed by centrifugation at 12,000 rpm for 20 minutes at 4°C to pellet cell debris.[5]

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

-

-

Sample Preparation:

-

Normalize the protein concentration for all samples.

-

Mix the lysate with 2x Laemmli sample buffer.

-

Denature the samples by heating at 95-100°C for 5 minutes.[7]

-

-

SDS-PAGE:

-

Load 30-50 µg of protein per well onto an SDS-PAGE gel.[7]

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the proteins from the gel to a PVDF membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb or anti-total Rb) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane according to the manufacturer's protocol.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the phospho-pRb signal to the total Rb signal.

-

Data Presentation

The following table summarizes typical quantitative parameters for a Western blot experiment to detect pRb after Palbociclib treatment.

| Parameter | Recommended Value/Range | Reference/Note |

| Cell Lines | MCF-7, T47D, MDA-MB-231 | Rb-proficient cell lines[5] |

| Palbociclib Concentration | 0.1 - 1 µM (IC50 values vary) | Effective concentrations range from nM to low µM[1][8] |

| Treatment Duration | 24 - 72 hours | Time-dependent effects can be observed[5][8] |

| Protein Loading Amount | 30 - 50 µg per well | [7] |

| Primary Antibody: pRb | e.g., anti-phospho-Rb (Ser780) | Dilution as per manufacturer's datasheet (typically 1:1000) |

| Primary Antibody: Total Rb | e.g., anti-Rb (4H1) | Dilution as per manufacturer's datasheet (typically 1:1000)[7] |

| Blocking Buffer | 5% BSA in TBST | Crucial for phospho-protein detection[7] |

| Expected Outcome | Dose-dependent decrease in pRb levels | Total Rb levels should remain relatively constant |

Troubleshooting

-

High Background: Ensure thorough washing steps and use BSA for blocking instead of milk.[7]

-

No or Weak Signal: Confirm the presence of Rb protein in your cell line. Optimize antibody concentrations and incubation times. Ensure the use of phosphatase inhibitors during cell lysis.[9]

-

Multiple Bands for Total Rb: This can represent different phosphorylation states (hypo- and hyper-phosphorylated forms).[6] Using lower percentage acrylamide gels or gradient gels can help resolve these bands.

References

- 1. selleckchem.com [selleckchem.com]

- 2. targetedonc.com [targetedonc.com]

- 3. Palbociclib: an evidence-based review of its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. phosphorylated protein Western blotting - Protein and Proteomics [protocol-online.org]

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Palbociclib Isethionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palbociclib Isethionate is a highly selective and potent oral inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2] These kinases are key regulators of the cell cycle, and their inhibition by Palbociclib leads to cell cycle arrest at the G1/S transition phase.[3][4] This targeted therapy has shown significant promise in the treatment of certain types of cancer, particularly hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[2]